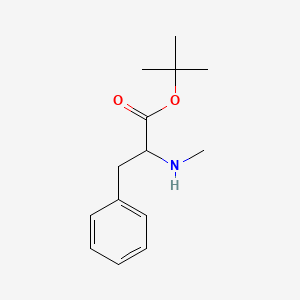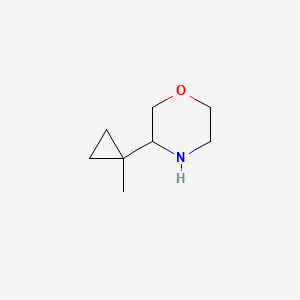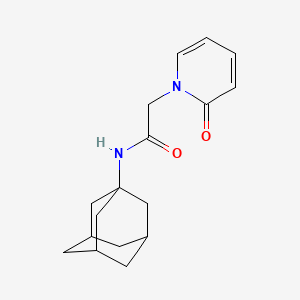
2,2-Difluoro-1-(4-fluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F3N It is a fluorinated amine derivative, characterized by the presence of two fluorine atoms on the ethanamine backbone and an additional fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various fluorinated amines, ketones, and substituted phenyl derivatives .
Scientific Research Applications
2,2-Difluoro-1-(4-fluorophenyl)ethanamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-chlorophenyl)ethanamine
- 2,2-Difluoro-1-(4-bromophenyl)ethanamine
- 2,2-Difluoro-1-(4-methylphenyl)ethanamine
Uniqueness
2,2-Difluoro-1-(4-fluorophenyl)ethanamine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2 |
InChI Key |
LJBFIMGPCYAABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)






